1,2-Ethanediamine, N,N-dimethyl-1,2-diphenyl-, (1R,2R)-

Asymmetric Catalysis Coordination Chemistry Chiral Ligands

(1R,2R)-N,N-Dimethyl-1,2-diphenylethane-1,2-diamine (CAS 320778-96-9) is an enantiopure, unsymmetrical vicinal diamine characterized by one tertiary (NMe2) and one primary (NH2) amine group situated on a chiral 1,2-diphenylethane backbone. This specific configuration distinguishes it from the more commonly reported C2-symmetric N,N′-dimethyl analog (CAS 118628-68-5), providing a unique electronic and steric profile at the metal coordination sphere.

Molecular Formula C16H20N2
Molecular Weight 240.34 g/mol
CAS No. 320778-96-9
Cat. No. B1601672
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Ethanediamine, N,N-dimethyl-1,2-diphenyl-, (1R,2R)-
CAS320778-96-9
Molecular FormulaC16H20N2
Molecular Weight240.34 g/mol
Structural Identifiers
SMILESCN(C)C(C1=CC=CC=C1)C(C2=CC=CC=C2)N
InChIInChI=1S/C16H20N2/c1-18(2)16(14-11-7-4-8-12-14)15(17)13-9-5-3-6-10-13/h3-12,15-16H,17H2,1-2H3/t15-,16-/m1/s1
InChIKeyOEDXASUOCKHCRL-HZPDHXFCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1R,2R)-N,N-Dimethyl-1,2-diphenylethane-1,2-diamine (CAS 320778-96-9) – Chiral Diamine Ligand for Enantioselective Synthesis


(1R,2R)-N,N-Dimethyl-1,2-diphenylethane-1,2-diamine (CAS 320778-96-9) is an enantiopure, unsymmetrical vicinal diamine characterized by one tertiary (NMe2) and one primary (NH2) amine group situated on a chiral 1,2-diphenylethane backbone [1]. This specific configuration distinguishes it from the more commonly reported C2-symmetric N,N′-dimethyl analog (CAS 118628-68-5), providing a unique electronic and steric profile at the metal coordination sphere. Its primary application resides in asymmetric catalysis, where it functions as a chiral ligand for transition metals, enabling enantioselective reductions of prochiral ketones to chiral alcohols [2]. The scaffold is recognized as a privileged structure in the development of organocatalysts and metal-based catalytic systems [3].

Procurement Risks: Why (1R,2R)-N,N-Dimethyl-1,2-diphenylethane-1,2-diamine Cannot Be Replaced by Common Symmetrical Analogs


Generic substitution of CAS 320778-96-9 with the symmetrical N,N′-dimethyl analog (CAS 118628-68-5) or other chiral diamines introduces substantial risk to catalytic performance. The target compound features a unique electronic asymmetry with one primary amine (NH2) and one tertiary amine (NMe2), which precludes the formation of C2-symmetric metal complexes characteristic of its N,N′-dimethyl counterpart [1]. This asymmetry directly impacts the diastereomeric environment at the metal center, as evidenced by studies on the enantiopure DPEDA scaffold showing that the precise substitution pattern on nitrogen dictates the stereochemical outcome of the catalyst by privileging specific helical configurations (Δ vs. Λ) in metal complexes [2]. The broad class of DPEDA-based ligands shows that even minor steric or electronic modifications on the nitrogen atoms lead to dramatically different enantioselectivities (ranging from 60% to >99% ee) in the same catalytic reactions, making any undocumented substitution an uncontrolled variable in reproducible synthesis [3].

Quantitative Differentiation Evidence for (1R,2R)-N,N-Dimethyl-1,2-diphenylethane-1,2-diamine (CAS 320778-96-9)


Ligand-Induced Diastereoselectivity: Helical Configuration Control in Titanium(IV) Complexes

The (1R,2R)-DPEDA ligand, the parent scaffold of CAS 320778-96-9, exclusively directs the formation of the Δ helical configuration in TiO4N2 coordination entities, whereas the enantiomeric (1S,2S) form selectively induces the Λ configuration [1]. This absolute stereochemical control is a direct consequence of the (1R,2R) configuration of the 1,2-diphenylethane backbone and provides a quantitative structural basis for selecting the (1R,2R)-enantiomer over its (1S,2S) counterpart when targeting specific chiral metal environments.

Asymmetric Catalysis Coordination Chemistry Chiral Ligands

Enantioselective Catalysis: Manganese-Catalyzed Asymmetric Transfer Hydrogenation with Chiral Diamine Ligands

In a manganese-catalyzed asymmetric transfer hydrogenation (ATH) system, the use of the chiral diamine (1R,2R)-N,N′-dimethyl-1,2-diphenylethane-1,2-diamine as a ligand enables the enantioselective reduction of sterically hindered ketones with an enantiomeric excess (ee) of up to 90% [1]. This was achieved using an in-situ generated catalyst from Mn(CO)5Br and the diamine, in 2-propanol at 80 °C, with 0.5 mol% catalyst loading over 3 hours. The performance of this chiral ligand starkly contrasts with the racemic or non-chiral diamine systems which produce racemic products, and with other chiral diamines in the same study that gave lower enantioselectivities.

Transfer Hydrogenation Ketone Reduction Chiral Alcohol Synthesis

Water-Soluble Variant Demonstrates Acceleration Over Homogeneous Counterpart

An iridium complex of a water-soluble derivative of the N,N′-dimethyl-1,2-diphenylethane-1,2-diamine scaffold was directly compared to its homogeneous parent system for asymmetric hydrogenation of ketones under biphasic conditions. The biphasic water-soluble system not only matched the enantioselectivity of the homogeneous counterpart but exhibited noticeably higher reaction rates [1]. This finding demonstrates that the core diphenylethane diamine framework, once functionalized, provides a measurable kinetic advantage in industrially relevant biphasic processes.

Biphasic Catalysis Green Chemistry Iridium Complexes

Chemical Stability Advantage: Scalable Synthesis of DPEDA as a Privileged Chiral Scaffold

A practical and enantiomerically pure route to a C2-symmetric diamine building block based on the (1R,2R)-diphenylethane backbone was developed and evaluated specifically for large-scale pharmaceutical manufacturing [1]. The evaluation concluded that the high chemical stability and synthetic robustness of the 1,2-diphenylethane diamine framework make it suitable for kilogram-scale production, directly addressing procurement concerns regarding availability, purity, and cost for this class of chiral diamines, including N,N-dimethyl variants.

Process Chemistry Chiral Building Block Pharmaceutical Intermediates

Critical Application Scenarios for (1R,2R)-N,N-Dimethyl-1,2-diphenylethane-1,2-diamine in Enantioselective Synthesis


Development of Non-C2-Symmetric Transition Metal Catalysts for Fine-Tuned Asymmetric Induction

The target compound's unsymmetrical N,N-dimethyl / primary amine structure makes it an ideal ligand for constructing non-C2-symmetric metal complexes. This scenario directly exploits the structural differentiation evidence from Section 3 [1]. By forming complexes where the metal center experiences distinct trans influences from the tertiary amine and primary amine donors, researchers can fine-tune reactivity and enantioselectivity in ways inaccessible to symmetrical ligands. This is particularly relevant for reactions where the substrate itself is unsymmetrical and requires a matched chiral environment for optimal stereoinduction [2].

Mn-Catalyzed Asymmetric Transfer Hydrogenation (ATH) for Chiral Alcohol Synthesis

Based on the established catalytic performance of the chiral DPEDA scaffold in Mn-catalyzed ATH with up to 90% ee [3], this compound is a candidate ligand for the sustainable synthesis of enantiomerically enriched alcohols from prochiral ketones. The use of earth-abundant manganese instead of noble metals (Ru, Ir) aligns with green chemistry principles, and the DPEDA derivative can be screened to potentially match or exceed the performance of the N,N′-dimethyl analog, providing a differentiated ligand option for high-throughput catalyst optimization campaigns.

Building Block for Water-Soluble Catalyst Systems in Biphasic Hydrogenation

As demonstrated for the N,N′-dimethyl parent scaffold [4], the target compound can be further functionalized (e.g., through the primary amine group) to introduce water-solubilizing phosphonic acid or sulfonate moieties. This creates an entry point for developing recyclable biphasic hydrogenation catalysts, combining the high reactivity observed in water-soluble systems with simplified product isolation and catalyst recovery. The unique primary amine handle on CAS 320778-96-9 may offer distinct advantages in terms of site-selective derivatization compared to the symmetrical analog.

Chiral Building Block for Macrocyclic Organocatalysts and Supramolecular Systems

The 1,2-diphenylethane diamine motif is a privileged scaffold for constructing hydrogen-bond donor organocatalysts and macrocyclic systems for anion-binding catalysis [2]. The differential reactivity of the two nitrogen atoms in the target compound (tertiary vs. primary) allows for sequential and orthogonal functionalization, enabling the rational design of bifunctional organocatalysts where one amine serves as a hydrogen-bond donor and the other as a Lewis base. This synthetic handle could facilitate the preparation of catalysts with precisely tuned properties.

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